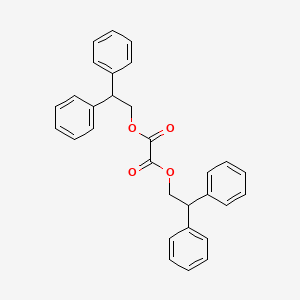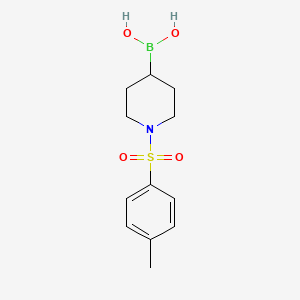
Bis(2,2-diphenylethyl) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2-diphenylethyl) oxalate is an organic compound with the molecular formula C30H26O4 It is a derivative of oxalic acid, where the hydrogen atoms are replaced by 2,2-diphenylethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-diphenylethyl) oxalate typically involves the reaction of oxalyl chloride with 2,2-diphenylethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
(C6H5)2CHCH2OH+(COCl)2→(C6H5)2CHCH2OCOCOOCH2CH(C6H5)2+2HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2-diphenylethyl) oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxalate ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the oxalate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Bis(2,2-diphenylethyl) oxalate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of bis(2,2-diphenylethyl) oxalate involves its interaction with molecular targets through its oxalate ester group. The compound can undergo hydrolysis to release oxalic acid and 2,2-diphenylethanol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4-dinitrophenyl) oxalate
- Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate
Uniqueness
Bis(2,2-diphenylethyl) oxalate is unique due to its specific structural features, which impart distinct chemical and physical properties. Compared to other oxalate esters, it has a higher molecular weight and different reactivity patterns, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
7512-05-2 |
|---|---|
Molekularformel |
C30H26O4 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
bis(2,2-diphenylethyl) oxalate |
InChI |
InChI=1S/C30H26O4/c31-29(33-21-27(23-13-5-1-6-14-23)24-15-7-2-8-16-24)30(32)34-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 |
InChI-Schlüssel |
RDCUMLHEZGJHOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(COC(=O)C(=O)OCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)
![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
![1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)








